[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Description
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a structurally complex compound featuring a cyclohexane ring substituted with a benzyloxycarbonyl-protected cyclopropylamine group and an acetic acid moiety. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the cyclopropylamine, enhancing stability during synthesis or biological studies.
Properties
IUPAC Name |
2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOJYYIQJHMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies
Cyclopropyl groups are typically constructed via Simmons–Smith reactions or vinylcyclopropane rearrangements . However, the cited literature favors a Michael addition approach using nitromethane and cyclohexylidene-acetic acid esters. For example, methyl cyclohexylidene-acetate reacts with nitromethane in the presence of potassium hydroxide to yield 1-(nitromethyl)cyclohexyl-acetic acid ester, which is subsequently hydrogenated to the amine.
Reaction conditions :
Benzyloxycarbonyl (Cbz) Protection
The cyclopropylamine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in basic aqueous conditions. For instance, L-cyclopropylalanine derivatives are Cbz-protected by treating the amine with benzyl chloroformate in sodium hydroxide, achieving 58% yield after acidification and extraction.
Key parameters :
Cyclohexylamino-Acetic Acid Backbone Assembly
Michael Addition for Cyclohexane Functionalization
Cyclohexylamine undergoes Michael addition to α,β-unsaturated carbonyl compounds to form the cyclohexylamino-acetic acid framework. In a representative procedure, cyclohexylamine reacts with 4-methoxy-2-butenolide in acetonitrile using anhydrous K2CO3, yielding trans-3-cyclohexylamino-4-methoxy-γ-butyrolactone (57% yield).
Optimized conditions :
Hydrolysis and Acid Liberation
The lactone intermediate is hydrolyzed to the carboxylic acid using aqueous methanolic KOH. For example, methyl 1-(nitromethyl)cyclohexyl-acetate is hydrolyzed with 10% KOH in methanol, followed by neutralization with potassium dihydrogenphosphate to yield the free acid.
Critical details :
Coupling and Final Assembly
Amide Bond Formation
The Cbz-protected cyclopropylamine is coupled to the cyclohexylamino-acetic acid backbone via carbodiimide-mediated coupling (e.g., EDC/HOBt) or mixed carbonates . However, the cited literature emphasizes direct alkylation under basic conditions.
Example procedure :
-
Cyclohexylamino-acetic acid is activated as its sodium salt.
-
Cbz-cyclopropylamine is alkylated using a bromoacetate derivative.
Yield : 50–70% for analogous steps.
Reaction Optimization and Challenges
Catalyst Selection
Solvent and Temperature Effects
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is a common amine-protecting group removable under specific conditions:
| Method | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, MeOH or EtOAc | Cleavage to free amine + CO₂ + benzyl alcohol | |
| Acidolysis | HBr/AcOH, TFA, or HCl in dioxane | Selective deprotection without cyclopropane ring opening |
This reaction is critical for exposing the primary amine in subsequent synthetic steps, such as peptide coupling or functionalization.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under electrophilic or radical conditions:
-
Electrophilic attack : Reacts with halogens (e.g., Br₂) or strong acids (H₂SO₄) to form dihalogenated or alkylated products.
-
Radical-initiated cleavage : Persulfate or peroxide-induced radical conditions fragment the cyclopropane into open-chain alkenes.
These reactions are pH- and solvent-dependent, with polar aprotic solvents (e.g., DMF) favoring electrophilic pathways.
Amide Bond Formation
The primary amine (after Cbz deprotection) and carboxylic acid groups participate in amide coupling:
| Coupling Agent | Solvent | Yield (%) | Byproduct |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | DCM/THF | 85–90 | DCU (precipitates out) |
| HATU | DMF | 92–95 | Less side reactions |
This reaction is pivotal for synthesizing peptide conjugates or prodrug derivatives.
Ester Hydrolysis
The acetic acid moiety can undergo ester hydrolysis under basic conditions:
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Saponification : NaOH/EtOH/H₂O at 60°C cleaves ester groups to carboxylic acids.
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Enzymatic hydrolysis : Lipases in buffer (pH 7–8) selectively hydrolyze esters without affecting other functional groups .
Redox Reactions
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Oxidation : The cyclopropyl amine can oxidize to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) .
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Reduction : The Cbz group is resistant to NaBH₄ but reducible via catalytic hydrogenation.
Metal Chelation
The carboxylic acid and amine groups form stable complexes with divalent metals (e.g., Cu²⁺, Zn²⁺), as demonstrated by UV-Vis and titration studies . Stability constants (log K) range from 4.2 (Zn²⁺) to 5.1 (Cu²⁺) .
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| Cyclohexylamine | Lacks Cbz group; faster amine reactions | Lower steric hindrance |
| 4-Aminocyclohexanecarboxylic acid | No cyclopropane; no ring-opening | Focused on peptide synthesis |
Key Mechanistic Insights
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Steric effects : The cyclohexyl and cyclopropyl groups hinder nucleophilic attacks, necessitating elevated temperatures (~80°C) for amidation.
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pH sensitivity : The Cbz group remains stable under neutral conditions but hydrolyzes rapidly in strong acids (pH < 2).
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related cyclohexylamino acetic acid derivatives, focusing on substituent variations, molecular weights, and functional group modifications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Impact on Molecular Weight: The benzyloxycarbonyl (Cbz) group in the target compound adds significant steric bulk compared to simpler analogs like 2-(trans-4-aminocyclohexyl)acetic acid. This may influence solubility and binding affinity in biological systems .
Functional Group Modifications: The benzyl-methyl variant ([4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid) lacks the cyclopropyl group, which may reduce conformational rigidity compared to the target compound . The absence of protective groups in 2-(trans-4-aminocyclohexyl)acetic acid simplifies synthesis but limits its utility in multi-step reactions requiring amine protection .
Research Findings and Implications
While direct studies on this compound are scarce, insights can be extrapolated from its analogs:
- Cyclopropylamine Role: Cyclopropyl groups are known to enhance metabolic stability by restricting rotational freedom, a feature critical in drug design .
- Benzyloxycarbonyl Utility : The Cbz group is a common protective strategy for amines, but its bulkiness may hinder membrane permeability in bioactive compounds .
Biological Activity
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (also referred to as Compound A) is a synthetic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.42 g/mol
- CAS Number : 1353981-93-7
The compound features a cyclohexylamine moiety, which is significant for its biological interactions. The presence of the benzyloxycarbonyl and cyclopropyl groups may influence its pharmacokinetic properties and receptor binding affinities.
Research indicates that Compound A may interact with various biological targets, particularly in the context of metabolic and inflammatory diseases. Its structure suggests potential agonistic activity on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation.
PPAR Agonism
A study demonstrated that derivatives of this compound exhibited significant PPARα agonism, leading to:
- Inhibition of Inflammatory Pathways : Reduction in pro-inflammatory cytokines.
- Improved Lipid Metabolism : Enhanced fatty acid oxidation and glucose uptake in muscle tissues.
Pharmacological Effects
The biological activity of Compound A has been evaluated through various in vitro and in vivo studies, showcasing its potential therapeutic benefits:
- Anti-inflammatory Effects :
- Metabolic Benefits :
- Safety Profile :
Case Studies
Several studies have explored the efficacy of Compound A in different models:
Study 1: Diabetic Retinopathy Model
- Objective : Assess the protective effects against retinal damage.
- Method : STZ-induced diabetic rats were treated with Compound A.
- Results : Significant reduction in retinal vascular leakage was observed, comparable to established treatments like FenoFA .
Study 2: In Vitro Potency Assessment
- Objective : Evaluate cellular activity and toxicity.
- Method : Compounds were tested using luciferase assays for PPARα activation.
- Results : Compounds from the same class showed EC50 values <5 μM with favorable 5:50 ratios indicating low toxicity at effective doses .
Data Tables
Q & A
What are the optimal synthetic routes for [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including:
- Protection/deprotection strategies : The benzyloxycarbonyl (Cbz) group acts as a protective moiety for amines, requiring acidic conditions (e.g., HCl/MeOH) for removal .
- Cyclopropane ring formation : Cyclopropylamine derivatives are synthesized via [2+1] cycloaddition or nucleophilic substitution, often using palladium catalysts .
- Conjugation to cyclohexylamino-acetic acid backbone : Amide coupling reagents (e.g., EDC/HOBt) ensure efficient linkage .
Optimization : Adjust reaction temperatures (0–25°C) and solvent polarity (DMF vs. THF) to minimize side products. Purity is validated via HPLC (>95%) and ¹H NMR .
How can structural discrepancies in synthesized batches be resolved using advanced analytical techniques?
- ¹H/¹³C NMR : Identify impurities from incomplete deprotection (e.g., residual Cbz groups) or stereoisomers (cis/trans cyclohexylamino configurations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight accuracy (±0.001 Da) to detect oxidation or hydrolysis byproducts .
- X-ray crystallography : Resolve ambiguous stereochemistry in cyclopropane or cyclohexyl moieties .
What biological targets are most relevant for this compound, and how should activity assays be designed?
- Putative targets : Histone deacetylases (HDACs) or PPAR-α, based on structural analogs (e.g., peptoid HDAC inhibitors and PPAR-α agonists with cyclohexylamino groups ).
- Assay design :
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylated lysine for HDACs) with IC₅₀ determination via dose-response curves .
- Cellular models : Test in cancer cell lines (HDAC inhibition) or hepatocytes (PPAR-α lipid metabolism) .
How does the compound’s solubility impact experimental outcomes, and what formulation strategies are recommended?
- Challenges : Low aqueous solubility due to hydrophobic cyclohexyl and benzyl groups.
- Solutions :
How can contradictory results in biological activity across studies be systematically addressed?
- Potential causes :
- Variability in stereochemical purity (e.g., racemic vs. enantiopure batches) .
- Off-target effects (e.g., PPAR-γ cross-reactivity) .
- Resolution :
- Validate compound identity via 2D-NMR and chiral HPLC.
- Use gene knockout models (e.g., PPAR-α⁻/⁻ mice) to confirm target specificity .
What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Molecular docking : Predict binding to HDAC active sites or PPAR-α ligand-binding domains .
- Mutagenesis : Modify key residues (e.g., HDAC catalytic Zn²⁺ site) to assess binding dependency .
- Metabolic profiling : Track ¹⁴C-labeled compound distribution in hepatocytes .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Key modifications :
What analytical challenges arise in purity assessment, and how are they mitigated?
- Common issues : Hygroscopicity, degradation under light, and residual solvents.
- Solutions :
How is the compound applied in disease models, and what endpoints should be prioritized?
- Cancer models : Measure tumor volume reduction and histone acetylation levels in xenografts .
- Metabolic studies : Assess triglyceride clearance in hyperlipidemic mice (PPAR-α activation) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
How does this compound compare to structurally similar derivatives in terms of efficacy and stability?
- Cyclohexyl vs. cyclopentyl analogs : Cyclohexyl improves metabolic stability but reduces solubility .
- Acetic acid vs. sulfonic acid derivatives : Sulfonic acid analogs (e.g., CABS buffer) exhibit better buffer capacity but lower cell permeability .
- Benzyloxycarbonyl vs. acetylated amines : Cbz offers reversible protection but may sterically hinder target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
